molecular formula C16H12F5N3O B611773 VU6005649

VU6005649

Cat. No.: B611773
M. Wt: 357.28 g/mol
InChI Key: NYBZCKAQIIPSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU6005649 is a central nervous system (CNS) penetrant compound that acts as a positive allosteric modulator of metabotropic glutamate receptors 7 and 8 (mGlu7 and mGlu8). It has shown significant potential in scientific research due to its ability to modulate these receptors with high selectivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU6005649 is synthesized from a series of pyrazolo[1,5-a]pyrimidines. The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

VU6005649 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationships and optimize the compound’s efficacy and selectivity .

Biological Activity

VU6005649 is a novel compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluR), specifically mGluR7 and mGluR8. This compound has garnered attention due to its potential therapeutic implications in various neurological disorders, including anxiety, autism, schizophrenia, and Rett syndrome. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

This compound is derived from a series of pyrazolo[1,5-a]pyrimidine compounds. Its design focused on enhancing central nervous system (CNS) penetration and selective modulation of mGlu receptors. The compound exhibits dual activity as a PAM for both mGluR7 and mGluR8, which are classified under Group III mGlu receptors.

Key Pharmacological Properties

  • Potency : this compound demonstrates an effective concentration (EC50) of approximately 650 nM for mGluR7 and 2.6 µM for mGluR8, indicating a significant degree of selectivity towards mGluR7 compared to other mGlu receptors .
  • CNS Penetration : The compound shows favorable pharmacokinetic properties with a high free fraction in rat plasma and brain, suggesting effective CNS delivery .
  • Off-target Effects : Notably, this compound also interacts with the neurokinin-1 receptor (NK1), which may contribute to observed sedative effects in both wild-type and genetically modified mice lacking mGluR7 .

In Vivo Efficacy

The biological activity of this compound has been evaluated in several animal models to assess its cognitive-enhancing effects.

Case Study: Contextual Fear Conditioning Model

In a mouse model of contextual fear conditioning (CFC), this compound was administered at a dose of 50 mg/kg via intraperitoneal injection. The results indicated modest but significant pro-cognitive effects on associative learning. However, sedation was noted as a confounding factor that may have masked the full potential of the compound's efficacy .

Comparative Analysis with Other Compounds

The following table summarizes the comparative potency and efficacy of this compound with other known mGlu receptor modulators:

CompoundTarget ReceptorEC50 (nM)Efficacy (%)Notes
This compoundmGluR7650ModerateDual PAM; sedative effects noted
mGluR82600Low
VU0155094mGluR43200HighSelective PAM
mGluR71500Moderate
mGluR8900High

This compound acts by binding to allosteric sites on the mGlu receptors, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of receptor activity in a more physiologically relevant manner compared to traditional orthosteric agonists.

Properties

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZCKAQIIPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.